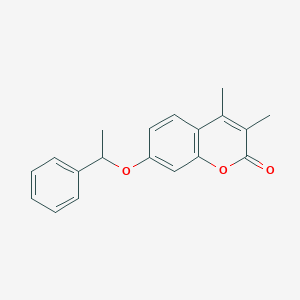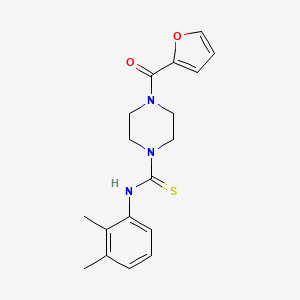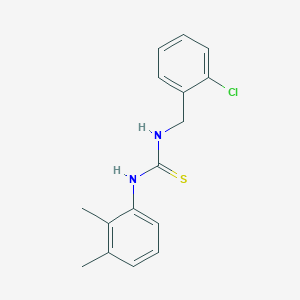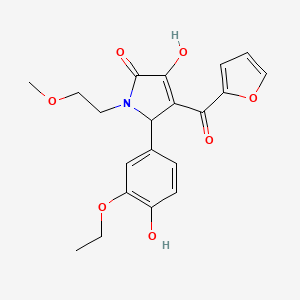
3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one
Übersicht
Beschreibung
3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one, also known as Hesperetin, is a flavonoid compound found in citrus fruits such as oranges, lemons, and grapefruits. It is known for its antioxidant, anti-inflammatory, and anticancer properties. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and potential applications of Hesperetin in scientific research.
Wirkmechanismus
3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one exerts its effects through various mechanisms, including antioxidant activity, anti-inflammatory activity, and modulation of cellular signaling pathways. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage. It also inhibits the production of pro-inflammatory cytokines and enzymes, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, regulation of cell cycle progression, and induction of apoptosis. It has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one has several advantages for use in lab experiments, including its availability, low toxicity, and low cost. However, its low solubility in water and limited bioavailability can pose challenges in its use for in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of 3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one in scientific research. These include the development of novel synthesis methods to improve its bioavailability, the investigation of its potential as a chemopreventive agent for cancer, and the exploration of its effects on gut microbiota and immune function.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its antioxidant and anti-inflammatory properties make it a promising candidate for the prevention and treatment of various diseases. Further research is needed to fully understand its mechanisms of action and to explore its potential in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-7-(1-phenylethoxy)-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. Its antioxidant properties make it a promising candidate for the prevention and treatment of oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases. Its anti-inflammatory properties have also been shown to be effective in reducing inflammation and pain in various conditions such as arthritis and asthma.
Eigenschaften
IUPAC Name |
3,4-dimethyl-7-(1-phenylethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-12-13(2)19(20)22-18-11-16(9-10-17(12)18)21-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJGCDWXDUDFAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(4-butoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3986720.png)
![5-(4-methoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3986728.png)



![2-(3-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B3986764.png)
![2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B3986765.png)
![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986771.png)

![N-{2-[(3-hydroxypropyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B3986785.png)
![2-{4-[1-methyl-2-(4-methylphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986797.png)

![4-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3986818.png)
